REACTION_CXSMILES
|
N[C:2]1[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][N:4]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([Br:18])[CH:13]=2)[N:3]=1.C(ON=O)CC(C)C>C1COCC1>[CH2:10]([O:9][C:7]([C:6]1[CH:2]=[N:3][N:4]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([Br:18])[CH:13]=2)[CH:5]=1)=[O:8])[CH3:11]
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NN(C=C1C(=O)OCC)C1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
0.434 mL
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)ON=O
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture was refluxed for 16 hours
|
Duration
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16 h
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
without any purification
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1)C1=CC(=CC=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |